3,4,5-Trichlorotoluene
Overview
Description
3,4,5-Trichlorotoluene: is an organic compound with the molecular formula C₇H₅Cl₃ . It is a chlorinated derivative of toluene, where three chlorine atoms are substituted at the 3rd, 4th, and 5th positions of the benzene ring. This compound is known for its use in various industrial applications, particularly as an intermediate in the synthesis of other chemicals.
Mechanism of Action
Target of Action
This compound is a chlorinated derivative of toluene, a common solvent, and its biological targets may be diverse and nonspecific .
Mode of Action
It is known that chlorinated hydrocarbons like 3,4,5-trichlorotoluene can have various effects on biological systems, potentially disrupting cell membranes and interfering with lipid metabolism .
Biochemical Pathways
Chlorinated hydrocarbons can generally interfere with a wide range of biochemical processes, including lipid metabolism and cellular respiration .
Pharmacokinetics
They may also be metabolized by the liver and excreted in the urine .
Result of Action
Exposure to similar chlorinated hydrocarbons can lead to a variety of health effects, including liver damage, neurotoxicity, and potential carcinogenic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, its lipophilic nature means that it can accumulate in fatty tissues, potentially leading to long-term health effects. Additionally, its stability and action may be affected by factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
3,4,5-Trichlorotoluene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. The interaction of this compound with these enzymes can lead to the formation of reactive intermediates that may bind covalently to proteins, potentially leading to enzyme inhibition or activation .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress, which in turn affects the expression of genes involved in antioxidant defense mechanisms. Additionally, this compound can disrupt cellular metabolism by interfering with mitochondrial function, leading to altered ATP production and energy homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding of its reactive intermediates to biomolecules, such as proteins and DNA. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, some of which may have different biological activities. Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects, such as persistent oxidative stress and chronic inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression. At higher doses, it can cause significant toxicity, including liver damage, neurotoxicity, and immunosuppression. Threshold effects have been observed, where certain dosages lead to a sudden increase in adverse effects, highlighting the importance of dose-response relationships in toxicological studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound can diffuse across cell membranes and accumulate in lipid-rich tissues due to its hydrophobic nature. Transporters and binding proteins may also play a role in its cellular uptake and distribution. The localization and accumulation of this compound can impact its biological activity and toxicity .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound can localize to various cellular compartments, including the mitochondria, endoplasmic reticulum, and nucleus. Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its effects. For example, its accumulation in the mitochondria can disrupt mitochondrial function and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trichlorotoluene can be synthesized through the chlorination of toluene. The process involves the substitution of hydrogen atoms in the toluene molecule with chlorine atoms. This reaction typically requires the presence of a catalyst such as ferric chloride (FeCl₃) and is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous chlorination of toluene in the presence of a catalyst. The reaction is conducted in a chlorination reactor where toluene and chlorine gas are introduced. The reaction mixture is then subjected to distillation to separate the desired product from other by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trichlorotoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trichlorobenzoic acid.
Reduction: Reduction reactions can convert this compound to less chlorinated derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can replace chlorine atoms under appropriate conditions.
Major Products Formed:
Oxidation: Trichlorobenzoic acid.
Reduction: Dichlorotoluene or monochlorotoluene derivatives.
Substitution: Compounds with functional groups such as hydroxyl (OH) or amino (NH₂) groups replacing chlorine atoms.
Scientific Research Applications
3,4,5-Trichlorotoluene has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential use in the development of new drugs and therapeutic agents.
Industry: this compound is used in the production of specialty chemicals, including flame retardants and plasticizers.
Comparison with Similar Compounds
Benzotrichloride (α,α,α-Trichlorotoluene): Similar in structure but with all three chlorine atoms on the same carbon atom.
2,4,5-Trichlorotoluene: Chlorine atoms are substituted at the 2nd, 4th, and 5th positions.
3,4-Dichlorotoluene: Contains two chlorine atoms at the 3rd and 4th positions.
Uniqueness: 3,4,5-Trichlorotoluene is unique due to the specific positioning of the chlorine atoms, which imparts distinct chemical properties and reactivity compared to other chlorinated toluenes. This unique structure makes it valuable for specific industrial applications and research purposes.
Properties
IUPAC Name |
1,2,3-trichloro-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBIAGHGODIVSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275300 | |
Record name | 3,4,5-Trichlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21472-86-6 | |
Record name | 3,4,5-Trichlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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